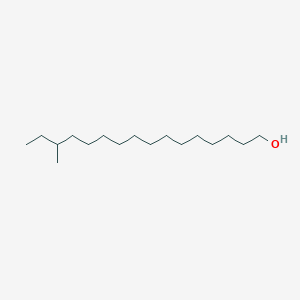
14-Methylhexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-methylhexadecan-1-ol is a long-chain primary fatty alcohol that is hexadecan-1-ol substituted by a methyl group at position 14. It derives from a hexadecan-1-ol.
Scientific Research Applications
Lipid Metabolism and Brain Function
14-Methylhexadecan-1-ol has been studied in the context of lipid metabolism in the brain. Chang, Muramatsu, and Schmid (1973) investigated the incorporation of 2-methyl branched primary alcohol into ethanolamine phosphatides in rat brains. They found it forms 1-O-2'-methylhexadecyl glycerol, highlighting its role in the formation of glycerophosphatides, albeit at a slower rate than natural straight-chain derivatives (Chang, Muramatsu, & Schmid, 1973).
Cancer Research
Tuháčková, Gryga, Helmich, Dušek, and Hradec (1985) studied the utilization of 14-methylhexadecanoic acid in lipid synthesis during the growth of Walker 256 carcinoma in rats. They observed enhanced utilization of this fatty acid for lipid synthesis in the liver, blood, and tumor tissue during active tumor growth, indicating a significant role in cancer metabolism (Tuháčková et al., 1985).
Role in Protein Synthesis
The binding of cholesteryl esters, including cholesteryl 14-methylhexadecanoate, by peptide-initiation and peptide-elongation factors was studied by Tuháčková and Hradec (1980). They discovered that cholesteryl 14-methylhexadecanoate binds more to certain protein synthesis factors, suggesting its potential role as a specific allosteric modifier that could influence the conformation and activity of these factors (Tuháčková & Hradec, 1980).
Plant and Microbial Lipids
Wolff, Christie, and Coakley (1997) identified 14-Methylhexadecanoic (14-MHD) acid in pine seed oil and other Pinaceae species. This discovery is significant as 14-MHD acid predominantly occurs in lipids of animals and microorganisms, making its presence in Pinaceae an exception in the plant kingdom (Wolff, Christie, & Coakley, 1997).
Properties
| 2490-43-9 | |
Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
WQBUQCSTGAHNSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


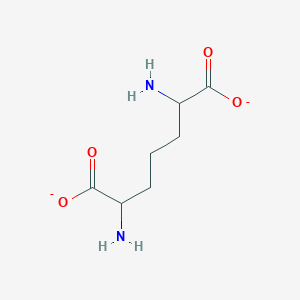
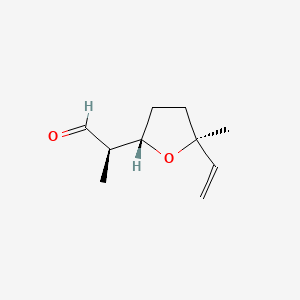

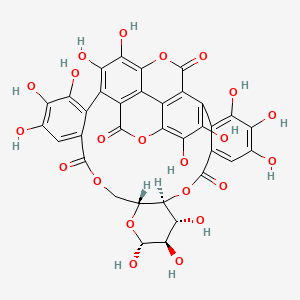
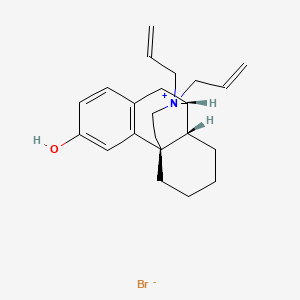
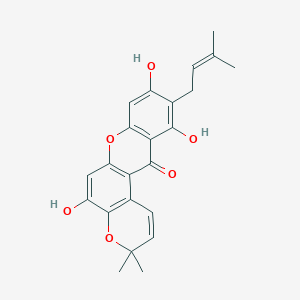
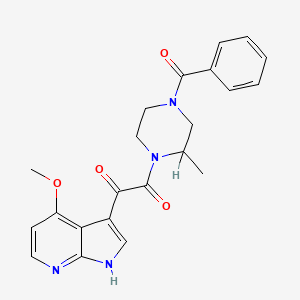
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
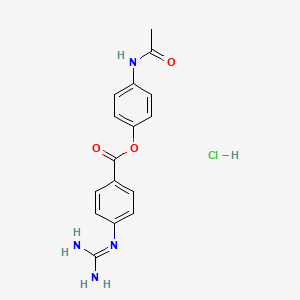
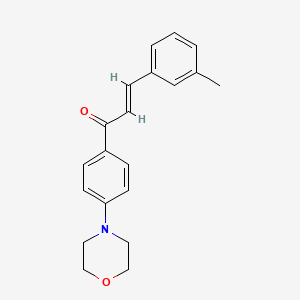
![7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
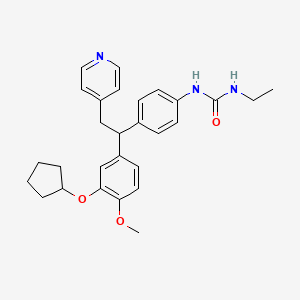
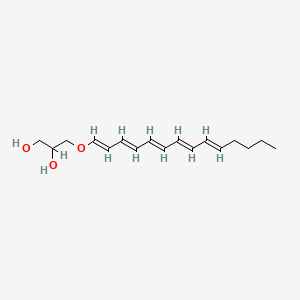
![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)
